2-Amino-2-deoxymannose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

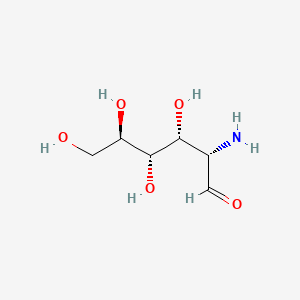

2-Amino-2-deoxymannose, also known as D-mannosamine, is a hexosamine derivative of mannose. It is an amino sugar where the hydroxyl group at the second position of mannose is replaced by an amino group. This compound plays a crucial role in various biological processes and is a key component in the synthesis of glycoproteins and glycolipids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-deoxymannose typically involves the following steps:

Starting Material: Tri-O-acetyl-D-glucal is used as the starting material.

Addition of Nitrosyl Chloride: Nitrosyl chloride is added to the acetylated glycal to form an acetylated derivative of the 2-oximinohexose.

Reduction: The oxime is then reduced to an amine using zinc-copper couple in glacial acetic acid.

Acetylation: The product is acetylated to form the acetylated derivative of the 2-amino-2-deoxyhexose.

Deacetylation: Finally, deacetylation provides the crystalline hydrochloride of this compound.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as catalytic hydrogenation and continuous flow reactors .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-2-deoxymannose undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction of the oxime group to an amine.

Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions:

Oxidation: Nitrosyl chloride is commonly used for oxidation reactions.

Reduction: Zinc-copper couple in glacial acetic acid is used for reduction.

Substitution: Various alkylating agents can be used for substitution reactions.

Major Products:

Oximes: Formed from the oxidation of the amino group.

Amines: Formed from the reduction of oximes.

Derivatives: Various substituted derivatives can be formed through substitution reactions.

Applications De Recherche Scientifique

Chemical Applications

Synthesis of Glycoproteins and Glycolipids

2-Amino-2-deoxymannose serves as a crucial building block in the synthesis of glycoproteins and glycolipids. These biomolecules play essential roles in cellular recognition and signaling processes. The incorporation of this compound into these complex carbohydrates can significantly affect their biological activity and stability.

Table 1: Chemical Applications of this compound

| Application | Description |

|---|---|

| Glycoprotein Synthesis | Used as a substrate for glycosyltransferases to create glycoproteins. |

| Glycolipid Synthesis | Acts as a precursor in the formation of glycolipids, impacting cell signaling. |

| Organic Synthesis | Facilitates the development of complex organic compounds in research labs. |

Biological Applications

Role in Cell Signaling

In biological systems, this compound is implicated in cell signaling pathways. Its incorporation into glycoproteins can modulate interactions between cells and their environment, influencing immune responses and pathogen recognition.

Case Study: Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. A study found that this compound significantly reduced the survival rates of malaria parasites compared to other sugars, highlighting its potential as an antimicrobial agent .

Medical Applications

Therapeutic Potential

The therapeutic applications of this compound are under extensive investigation. It has shown promise in treating diseases related to glycosylation disorders and is being explored for its anti-cancer properties. The ability to mimic natural sugars allows it to interfere with disease mechanisms at the molecular level.

Table 2: Medical Applications of this compound

| Application | Description |

|---|---|

| Cancer Treatment | Investigated for its potential to inhibit tumor growth and proliferation. |

| Antimicrobial Therapy | Explored as a treatment option for bacterial infections. |

| Glycosylation Disorder Treatment | Potential use in managing conditions caused by abnormal glycosylation. |

Industrial Applications

Pharmaceutical Production

In the pharmaceutical industry, this compound is used as an ingredient in drug formulations due to its bioactive properties. It plays a role in the synthesis of novel pharmaceuticals aimed at treating various conditions, including inflammatory diseases.

Table 3: Industrial Applications of this compound

| Application | Description |

|---|---|

| Drug Formulations | Incorporated into medications for enhanced therapeutic effects. |

| Specialty Chemicals | Utilized in the production of complex chemical compounds for research. |

Mécanisme D'action

The mechanism of action of 2-amino-2-deoxymannose involves its incorporation into glycoproteins and glycolipids. It acts as a substrate for various glycosyltransferases, which transfer sugar moieties to proteins and lipids. This process is crucial for cell signaling, protein folding, and immune responses .

Comparaison Avec Des Composés Similaires

2-Amino-2-deoxyglucose (D-glucosamine): Similar structure but derived from glucose.

2-Amino-2-deoxygalactose (D-galactosamine): Similar structure but derived from galactose.

2-Amino-2-deoxytalose (D-talosamine): Similar structure but derived from talose.

Uniqueness: 2-Amino-2-deoxymannose is unique due to its specific role in the synthesis of glycoproteins and glycolipids derived from mannose. Its structural properties allow it to participate in unique biochemical pathways that are not accessible to its similar compounds .

Activité Biologique

2-Amino-2-deoxymannose, also known as D-mannosamine, is a hexosamine derivative of mannose characterized by the substitution of an amino group for the hydroxyl group at the second carbon position. This compound plays significant roles in various biological processes, particularly in the synthesis of glycoproteins and glycolipids, which are essential for cell signaling and structural integrity of cellular membranes. The following sections detail its biological activities, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₃NO₅

- Molecular Weight : 163.18 g/mol

- CAS Number : 14307-02-9

The structure of this compound allows it to participate in critical biochemical pathways, influencing cellular functions such as adhesion, migration, and immune response activation.

Biological Activities

1. Role in Glycosylation and Cell Signaling

This compound is integral to glycosylation processes, where it serves as a substrate for glycosyltransferases. These enzymes facilitate the transfer of sugar moieties to proteins and lipids, which is crucial for:

- Cell Signaling : Modulating signaling pathways that govern cellular responses.

- Protein Folding : Assisting in proper protein conformation necessary for biological activity.

- Immune Responses : Influencing the activity of immune cells through glycoprotein modification.

2. Inhibition of Glycosylphosphatidylinositol (GPI) Incorporation

Research indicates that this compound can inhibit the incorporation of glycosylphosphatidylinositol into proteins. This inhibition modulates various cellular functions, including:

- Cell Adhesion : Affecting how cells interact with each other and their environment.

- Cell Migration : Influencing the movement of cells during immune responses and tissue repair.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Chemical Synthesis : Utilizing reagents such as nitrosyl chloride for oxidation and zinc-copper couple for reduction to produce derivatives.

- Boron-Catalyzed Strategies : Employing silyl ether glycosyl acceptors and 2-amino sugar donors to streamline synthesis processes.

Case Studies and Research Findings

Recent studies have explored the potential therapeutic applications of this compound in treating glycosylation disorders and diseases such as cancer and microbial infections. Here are some notable findings:

Propriétés

Numéro CAS |

2636-92-2 |

|---|---|

Formule moléculaire |

C6H13NO5 |

Poids moléculaire |

179.17 g/mol |

Nom IUPAC |

(3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol |

InChI |

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3+,4-,5-,6?/m1/s1 |

Clé InChI |

MSWZFWKMSRAUBD-CBPJZXOFSA-N |

SMILES |

C(C(C(C(C(C=O)N)O)O)O)O |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)N)O)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)O)N)O)O)O |

Key on ui other cas no. |

14307-02-9 |

Synonymes |

2-amino-2-deoxymannose D-mannosamine mannosamine mannosamine hydrochloride, (D)-isomer mannosamine, (D)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.